Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperidine ring substituted with a tert-butyl ester and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the Piperidin-1-yl Methyl Group: This step involves nucleophilic substitution reactions where a piperidin-1-yl methyl group is introduced to the piperidine ring.
Esterification: The final step is the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the ester group into an alcohol.
Substitution: The piperidin-1-yl methyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, de-esterified compounds.
Substitution Products: Compounds with different functional groups replacing the piperidin-1-yl methyl group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the piperidin-1-yl methyl group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate
- Tert-butyl 4-hydroxy-4-[(ethylamino)methyl]piperidine-1-carboxylate
- Tert-butyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate is unique due to the presence of the piperidin-1-yl methyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with a wide range of molecular targets, making it a versatile tool in scientific research.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(piperidin-1-ylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)21-14(19)18-11-7-16(20,8-12-18)13-17-9-5-4-6-10-17/h20H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVLCGDNNJOVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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